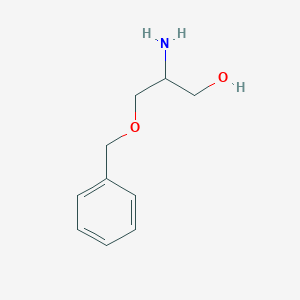

1-Propanol, 2-amino-3-(phenylmethoxy)-

Description

Contextualization within Amino Alcohol and Chiral Molecule Research

1-Propanol, 2-amino-3-(phenylmethoxy)- belongs to the class of amino alcohols, organic compounds containing both an amine and an alcohol functional group. Amino alcohols are a fundamentally important class of molecules, particularly in the realms of medicinal chemistry and materials science. The β-amino alcohol motif is a crucial pharmacophore found in numerous biologically active compounds and is a key structural feature in pharmaceuticals like beta-blockers. nih.gov

The significance of 1-Propanol, 2-amino-3-(phenylmethoxy)- is amplified by its chirality. Chiral molecules, which are non-superimposable on their mirror images, are central to modern drug discovery and development. enamine.net Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers of a chiral drug, leading to one enantiomer being therapeutically active while the other may be inactive or even cause adverse effects. enamine.net Consequently, there is a high demand for enantiomerically pure chiral building blocks to be used in the synthesis of single-enantiomer drugs. enamine.net 1-Propanol, 2-amino-3-(phenylmethoxy)- serves as such a building block, providing a scaffold with defined stereochemistry that can be incorporated into larger, more complex target molecules.

| Property | Value |

|---|---|

| CAS Number | 58577-87-0 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Assay | 97% |

| Optical Activity | [α]20/D +4°, c = 1 in methylene (B1212753) chloride |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Property | Value |

|---|---|

| CAS Number | 58577-88-1 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Synonym | (S)-(-)-2-Amino-3-(phenylmethoxy)-1-propanol |

Academic Significance and Research Trajectory

The academic significance of 1-Propanol, 2-amino-3-(phenylmethoxy)- lies primarily in its utility as a versatile chiral intermediate in asymmetric synthesis. chemicalbook.com Research involving this compound often focuses on its incorporation into synthetic pathways for novel molecules with potential biological activity. The trajectory of research has seen its use in the development of complex molecular architectures where control of stereochemistry is paramount.

One of the key research applications is its use as a precursor for more complex chiral ligands, which are instrumental in asymmetric catalysis. These ligands can coordinate with metal catalysts to create a chiral environment, enabling the stereoselective synthesis of a wide range of chemical products. The development of new and efficient synthetic routes to amino alcohols, including derivatives of 1-Propanol, continues to be an active area of investigation, aiming to provide these crucial building blocks in high enantiomeric purity. researchgate.netrsc.org

Furthermore, research has explored the modification of its functional groups—the primary amine and primary alcohol—to construct diverse molecular frameworks. For instance, the amine group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be esterified, etherified, or oxidized. These transformations allow for the systematic elaboration of the molecule, making it a valuable starting material in multi-step syntheses. The development of methods for creating syn-1,3-amino alcohol motifs, a structural feature present in many natural products and pharmaceuticals, highlights the ongoing interest in this class of compounds. nih.gov

Properties

IUPAC Name |

2-amino-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUOMDNENVWMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289698 | |

| Record name | 2-Amino-3-(phenylmethoxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103521-91-1 | |

| Record name | 2-Amino-3-(phenylmethoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103521-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(phenylmethoxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(benzyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1 Propanol, 2 Amino 3 Phenylmethoxy

Retrosynthetic Analysis and Precursor Design for Stereoselective Synthesis

Retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for designing a stereoselective synthesis. The primary challenge is the installation of the amine group at the C2 position with the correct stereochemistry. Key precursors can be envisioned by disconnecting the C-N bond, the C-O ether linkage, or the carbon backbone itself. This leads to strategies based on chiral pool starting materials, where the stereocenter is already established, or asymmetric catalysis, where the stereocenter is created during the reaction sequence.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. mdpi.com This is a highly effective strategy for establishing stereocenters in target molecules. mdpi.com For 1-Propanol, 2-amino-3-(phenylmethoxy)-, α-amino acids are particularly suitable precursors due to their inherent chirality and functional group arrangement. mdpi.comnih.govresearchgate.net

Serine as a Chiral Precursor: Serine, which is commercially available in both D and L forms, is an ideal starting material. mdpi.com It possesses the required C1-C2-C3 carbon backbone and the correct stereochemistry at the C2 carbon. A typical synthetic sequence starting from D-serine methyl ester would involve:

Protection of the amino group, for example, as a tert-butyloxycarbonyl (Boc) derivative.

Protection of the primary hydroxyl group at C1, often as a bulky silyl (B83357) ether to direct the subsequent etherification to the C3 position.

Etherification of the C3 hydroxyl group to form the phenylmethoxy (benzyl) ether.

Reduction of the methyl ester at C1 to the primary alcohol.

Deprotection of the amine and C1 hydroxyl groups to yield the final product.

The use of enantiomerically enriched α-amino acids as templates for substrate-controlled asymmetric reactions is a powerful tool in the synthesis of complex natural products and related structures. mdpi.com

Asymmetric catalysis offers an alternative route where chirality is induced in a prochiral substrate through the use of a chiral catalyst. frontiersin.org This approach avoids reliance on the availability of specific chiral pool molecules. Chiral amino alcohols themselves are often used as ligands in these catalytic systems. polyu.edu.hk

Asymmetric Hydrogenation: A potential strategy involves the asymmetric hydrogenation of a prochiral ketone precursor, such as 1-(phenylmethoxy)-3-hydroxypropan-2-one. Using a chiral catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, the ketone can be reduced to a secondary alcohol with high enantioselectivity. researchgate.net Subsequent conversion of the newly formed hydroxyl group into an amine (via mesylation, azide (B81097) displacement, and reduction) would complete the synthesis.

Asymmetric Amination: Direct asymmetric reductive amination of a ketone precursor is another viable pathway. This reaction can be catalyzed by heterogeneous metal catalysts, following a "dehydrogenation-iminization-hydrogenation" mechanism. researchgate.netmdpi.com The use of chiral ligands or catalysts can guide the stereochemical outcome of the imine reduction step. While many studies focus on achiral amination, the principles can be extended to asymmetric variants. researchgate.netmdpi.com Chiral BINOL derivatives, for instance, are effective catalysts in various asymmetric transformations and could be adapted for this purpose. nih.gov

The presence of multiple reactive functional groups—a primary amine, a primary hydroxyl, and a secondary hydroxyl—necessitates a robust protecting group strategy. organic-chemistry.orglibretexts.org The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. organic-chemistry.org

Amine Protection: The nucleophilic amino group is typically protected as a carbamate. organic-chemistry.org The most common choices are the tert-butyloxycarbonyl (Boc) group, which is removed with acid, or the benzyl-oxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis. organic-chemistry.orglibretexts.org

Hydroxyl Protection: The primary and secondary hydroxyl groups must be differentiated. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently used to protect alcohols. libretexts.org They are stable to a wide range of reaction conditions but are readily cleaved by fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). libretexts.org Benzyl (B1604629) (Bn) ethers are also common protecting groups for alcohols, installed via the Williamson ether synthesis and removed by hydrogenolysis. uwindsor.ca In the target molecule, the phenylmethoxy group is a benzyl ether that is part of the final structure, not a temporary protecting group. Therefore, the synthetic strategy must selectively benzylate the C3 hydroxyl while the C1 hydroxyl is either protected or sterically hindered.

An effective orthogonal strategy might involve protecting the amine as a Boc group and the C1-hydroxyl as a TBDMS ether. This allows for the selective benzylation of the C3-hydroxyl, followed by the independent and selective removal of the TBDMS and Boc groups.

| Protecting Group | Functional Group Protected | Common Reagents for Installation | Common Reagents for Removal |

| Boc (tert-butyloxycarbonyl) | Amine | (Boc)₂O, base | Trifluoroacetic Acid (TFA), HCl |

| Cbz (Carboxybenzyl) | Amine | Benzyl chloroformate, base | H₂, Pd/C (Hydrogenolysis) |

| TBDMS (tert-butyldimethylsilyl) | Alcohol | TBDMS-Cl, imidazole (B134444) | TBAF, HF |

| Benzyl (Bn) | Alcohol | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |

Detailed Reaction Pathways and Mechanisms

The construction of the 1-Propanol, 2-amino-3-(phenylmethoxy)- scaffold relies on well-established chemical reactions for forming carbon-nitrogen and carbon-oxygen bonds.

The introduction of the amine group is a pivotal step in the synthesis. Reductive amination is a widely used and powerful method for this transformation. mdpi.com

Mechanism of Reductive Amination: The reaction, also known as dehydroamination, typically proceeds through a three-step catalytic cycle when starting from an alcohol. mdpi.com

Dehydrogenation: The alcohol is first dehydrogenated by a metal catalyst (e.g., Ni, Co, Ru) to form the corresponding aldehyde or ketone. researchgate.netmdpi.com

Condensation/Iminization: The carbonyl intermediate reacts with ammonia (B1221849) in a condensation reaction to form an imine (or Schiff base), with the elimination of water. mdpi.com

Hydrogenation: The imine is then catalytically hydrogenated to yield the final primary amine. researchgate.netmdpi.com

This process is often carried out in the presence of hydrogen gas, which is necessary to maintain the activity of the catalyst. researchgate.net Heterogeneous catalysts, particularly those based on nickel, are frequently employed due to their favorable cost-to-performance ratio. researchgate.net

| Catalyst System | Substrate Type | Key Features |

| Raney Nickel | Alcohols, Aldehydes | High activity, often used with H₂ and NH₃ pressure. researchgate.net |

| Ni/SiO₂ | Alcohols | Effective for reductive amination of functionalized propanols. mdpi.com |

| Ru or Ir Complexes | Alcohols | Homogeneous catalysts showing good to excellent yields. google.com |

| Co/γ-Al₂O₃ | Alcohols | Catalytic activity relates to exposed metal surface area. researchgate.net |

An alternative to reductive amination is the reduction of an azide. This involves synthesizing a precursor like 2-azido-3-(phenylmethoxy)-1-propanol, typically through the nucleophilic ring-opening of a corresponding epoxide with sodium azide. The azide group is then reduced to a primary amine using standard methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄).

The formation of the phenylmethoxy (benzyl) ether linkage is most commonly achieved via the Williamson ether synthesis. uwindsor.caorganic-chemistry.org

Williamson Ether Synthesis: This reaction involves the SN2 displacement of a halide from an alkyl halide by an alkoxide. uwindsor.ca To synthesize the target molecule, a diol precursor such as N-Boc-2-amino-1,3-propanediol is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate one of the hydroxyl groups, forming an alkoxide. This nucleophilic alkoxide then attacks benzyl bromide or benzyl chloride, displacing the halide and forming the ether bond. uwindsor.ca

To achieve regioselectivity for the C3 hydroxyl over the C1 primary hydroxyl, the C1 hydroxyl can be temporarily protected with a sterically bulky group like TBDPS (tert-butyldiphenylsilyl). This directs the base to deprotonate the less hindered C3 hydroxyl, which then reacts with the benzyl halide. Subsequent removal of the silyl protecting group reveals the primary alcohol at C1.

Stereochemical Control in Key Synthetic Steps

The critical step in synthesizing 1-Propanol, 2-amino-3-(phenylmethoxy)- is the diastereoselective reduction of a suitable N-protected α-amino ketone or aldehyde precursor. The stereochemical outcome of this reduction is highly dependent on the protecting group on the nitrogen atom, the reducing agent, and the reaction conditions.

One common strategy involves the use of N-Boc-L-serine as a starting material from the chiral pool. The carboxylic acid of N-Boc-L-serine can be converted to a Weinreb amide, which upon reaction with a benzyl Grignard reagent, yields the corresponding N-Boc-α-amino ketone. Subsequent diastereoselective reduction of this ketone is crucial for setting the stereochemistry at the C1 position.

Alternatively, chiral auxiliaries, such as Evans oxazolidinones, can be employed to control the stereochemistry during the formation of the carbon skeleton. Acylation of the chiral auxiliary followed by an asymmetric aldol (B89426) reaction can establish the desired stereocenters. The auxiliary is then cleaved to yield the chiral amino alcohol.

A key transformation is the diastereoselective reduction of an N-protected 2-amino-3-(phenylmethoxy)propanal or a related ketone. The choice of reducing agent plays a pivotal role in the facial selectivity of the carbonyl reduction. For instance, chelation-controlled reductions, often employing reagents like zinc borohydride (B1222165), can favor the syn-diol product. In contrast, non-chelating reducing agents, such as sodium borohydride under non-chelating conditions, may favor the anti-diol product according to the Felkin-Anh model. A study on a related N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester demonstrated that LiAlH(O-t-Bu)3 under chelation-controlled conditions gave a high anti-selectivity (>95:5), while NB-Enantride under Felkin-Anh control yielded high syn-selectivity (5:95). nih.gov

Optimization of Synthetic Conditions

The efficiency and selectivity of the synthesis of 1-Propanol, 2-amino-3-(phenylmethoxy)- are highly sensitive to various reaction parameters. Optimization of these conditions is critical for maximizing the yield of the desired stereoisomer and minimizing side products.

The choice of solvent can significantly influence both the reaction rate and the stereochemical outcome of the key reduction step. Solvents can affect the conformation of the substrate and the transition state, as well as the aggregation state and reactivity of the reducing agent. For reductions involving metal hydrides, ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. The coordinating ability of the solvent can impact chelation control. For instance, a strongly coordinating solvent might compete with the substrate for the metal ion, thereby reducing the extent of chelation and lowering the diastereoselectivity.

In a study on the reduction of a chiral N-Boc-protected keto ester, the use of ethanol (B145695) (EtOH) as a solvent at low temperatures was crucial for achieving high anti-selectivity under chelation control. nih.gov This highlights the importance of solvent choice in directing the stereochemical pathway.

Temperature is a critical parameter in controlling the selectivity of diastereoselective reactions. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer. Many diastereoselective reductions are carried out at low temperatures, such as -78 °C, to maximize the stereochemical outcome. nih.gov While pressure is less commonly a variable in these types of laboratory-scale reductions, in industrial settings, it can play a role in reactions involving gaseous reagents or when trying to influence reaction rates and equilibria.

In asymmetric synthesis, the use of chiral catalysts is a powerful strategy for achieving high enantioselectivity. For the synthesis of chiral amino alcohols, catalytic asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral ketone precursor is a common approach. The catalyst typically consists of a transition metal (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand.

The design of the chiral ligand is paramount for effective enantiocontrol. The ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the prochiral substrate. For the reduction of α-amino ketones, ligands with bidentate or tridentate coordination motifs, often incorporating phosphorus and nitrogen donor atoms, have proven effective. The steric and electronic properties of the ligand can be fine-tuned to optimize the enantiomeric excess (ee) of the product. While specific data for 1-Propanol, 2-amino-3-(phenylmethoxy)- is limited, research on analogous systems provides insight into catalyst selection. For example, iridium complexes with chiral amino alcohol-based ligands have been developed for the asymmetric transfer hydrogenation of ketones. nih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir-amino alcohol complex | Aromatic Ketones | up to 95% | nih.gov |

| Ru-chiral phosphine complex | α-amino ketones | High | General Knowledge |

Green Chemistry Principles in 1-Propanol, 2-amino-3-(phenylmethoxy)- Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact and improve sustainability.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comyoutube.comscranton.edukccollege.ac.in Syntheses with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. primescholars.comyoutube.comscranton.edukccollege.ac.in

Theoretical Atom Economy Calculation for a Simplified Route:

Let's consider a simplified hypothetical synthesis from L-serine, benzyl bromide, and a reducing agent (e.g., NaBH4) to illustrate the concept.

L-Serine (C3H7NO3): MW = 105.09 g/mol

Benzyl bromide (C7H7Br): MW = 171.04 g/mol

Sodium borohydride (NaBH4): MW = 37.83 g/mol

1-Propanol, 2-amino-3-(phenylmethoxy)- (C10H15NO2): MW = 181.23 g/mol

In an idealized reaction where these are the only reactants leading to the final product, the atom economy would be calculated as:

% Atom Economy = (MW of desired product / Σ MW of all reactants) x 100 % Atom Economy = (181.23 / (105.09 + 171.04 + 37.83)) x 100 ≈ 57.5%

This simplified calculation does not account for protecting groups, solvents, and other reagents which would further lower the practical atom economy.

Strategies to improve atom economy and minimize waste include:

Catalytic Methods: Utilizing catalytic hydrogenation instead of stoichiometric metal hydride reducing agents can significantly improve atom economy as the catalyst is used in small amounts and water is the only byproduct.

Protecting-Group-Free Synthesis: Designing synthetic routes that avoid the use of protecting groups can reduce the number of steps and the amount of waste generated.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing recycling protocols can drastically reduce the environmental footprint of the synthesis. nih.gov In peptide synthesis, which shares similarities in the use of protecting groups and coupling agents, the large volumes of solvents like DMF contribute significantly to waste. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and can also facilitate easier work-up and purification, thereby reducing solvent usage. nih.gov

Use of Sustainable Solvents and Reagents

The shift towards green chemistry has profoundly influenced the choice of solvents and reagents in the synthesis of chiral amino alcohols like 1-Propanol, 2-amino-3-(phenylmethoxy)-. The goal is to replace hazardous substances with safer, more environmentally benign alternatives without compromising yield or stereoselectivity.

Sustainable Solvents: Traditional reductions, for instance using lithium aluminum hydride, often employ anhydrous and volatile organic solvents like diethyl ether or tetrahydrofuran (THF). These solvents pose significant fire hazards and environmental concerns. Modern synthetic strategies prioritize the use of "green solvents." Water is the most desirable green solvent due to its abundance, non-toxicity, and non-flammability. Recent advancements have demonstrated that visible-light photoredox-catalysed reactions can be performed in water to produce 1,2-amino alcohols from amino acids and carbonyl compounds at room temperature. rsc.org Alcohols, such as ethanol and propanol (B110389), which can be derived from renewable resources, are also preferred alternatives. chemrxiv.org In some cases, solvent-less systems are achievable, where one of the reactants, such as a cyclic carbonate, can also act as the solvent, further reducing waste. scirp.org

Sustainable Reagents: The use of stoichiometric reducing agents like lithium aluminum hydride is often effective but suffers from poor atom economy and generates significant waste streams. jocpr.com Catalytic methods are inherently more sustainable.

Heterogeneous Catalysis: Catalytic hydrogenation using heterogeneous catalysts, such as Ruthenium on Carbon (Ru/C), is a greener alternative for reducing amino acid precursors. scirp.orgjocpr.com These catalysts can be easily recovered by filtration and potentially reused, which simplifies product purification and reduces metal waste. uv.es This method often uses water as a solvent, further enhancing its sustainability profile. acs.org

Biocatalysis: Enzymes offer a highly selective and sustainable route to chiral amino alcohols under mild conditions. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as a cheap and abundant amino donor. frontiersin.orgnih.gov Whole-cell biocatalysts, such as engineered E. coli, can be used to perform these transformations, eliminating the need for costly enzyme purification and enabling cofactor recycling within the cell. frontiersin.orgnih.gov This approach was successfully applied to a gram-scale biotransformation, demonstrating its practical applicability. nih.gov

Photocatalysis: Visible-light photocatalysis represents another emerging sustainable strategy. These reactions can often be conducted in green solvents like water at ambient temperature, using light as a renewable energy source to drive the chemical transformation. rsc.orgpatsnap.com

The following table compares traditional reagents with sustainable alternatives for the synthesis of chiral amino alcohols.

| Feature | Traditional Reagents (e.g., LiAlH₄) | Sustainable Reagents (e.g., Biocatalysts, Heterogeneous Catalysts) |

| Stoichiometry | Stoichiometric | Catalytic |

| Solvents | Anhydrous ethers (e.g., Diethyl ether, THF) | Green solvents (e.g., Water, Ethanol) or solvent-less |

| Byproducts | Metal salt waste | Minimal, often only water |

| Selectivity | High | Very high (especially biocatalysts) |

| Safety | Pyrophoric, requires careful handling | Generally safer, non-pyrophoric |

| Work-up | Aqueous quench, extraction | Simple filtration (heterogeneous) or direct extraction |

Energy Efficiency in Synthetic Processes

Energy consumption is a key metric in assessing the sustainability of a chemical process. Many traditional synthetic methods for producing amino alcohols are energy-intensive, requiring either very low temperatures for selective reactions or high temperatures for extended periods.

Conventional reductions using powerful hydrides often require initial cooling to cryogenic temperatures (e.g., -78 °C or 0 °C) to control the reaction, followed by heating to reflux for several hours to ensure completion, resulting in significant energy usage. orgsyn.org

In contrast, many green synthetic methodologies offer substantial energy savings:

Biocatalytic reactions are typically run under very mild conditions, often at or near room temperature (e.g., 30 °C) and atmospheric pressure. frontiersin.orgnih.gov This drastically reduces the energy required for heating and cooling.

Photocatalytic syntheses also operate at ambient temperatures, utilizing energy-efficient light sources like LEDs for activation. patsnap.comnih.gov

Catalytic transfer hydrogenation can also be performed at moderate temperatures, sometimes as low as room temperature. acs.org While catalytic hydrogenation with H₂ gas may require elevated temperatures and pressures (e.g., 100 °C and 8 MPa), it can be more efficient and atom-economical than stoichiometric methods, potentially leading to a net reduction in energy consumption per unit of product. jocpr.comacs.org

The table below illustrates the differences in energy-related parameters for various synthetic approaches.

| Synthetic Method | Typical Temperature | Typical Pressure | Energy Demand |

| Metal Hydride Reduction | -78 °C to 100 °C (Reflux) | Atmospheric | High |

| Catalytic Hydrogenation | 25 °C to 100 °C | 1 to 8 MPa | Moderate to High |

| Biocatalysis (Enzymatic/Whole-Cell) | 25 °C to 40 °C | Atmospheric | Low |

| Photocatalysis | Ambient (e.g., 23 °C) | Atmospheric | Low |

Scalability Considerations for Research Applications

Scaling up a synthesis from milligram to multi-gram or kilogram quantities for research or preclinical studies presents a unique set of challenges. The choice of synthetic route has significant implications for scalability, safety, and cost-effectiveness.

Reagent Choice and Safety: Methods relying on hazardous reagents like lithium aluminum hydride are difficult and dangerous to scale up. jocpr.com The large amounts of pyrophoric material and the vigorous quenching process required pose significant safety risks. In contrast, catalytic methods are far more amenable to scale-up. Heterogeneous catalysts can be used in flow reactors or larger batch systems with manageable safety protocols. Biocatalytic syntheses using whole-cell systems, such as fermentations with engineered E. coli, are routinely performed on an industrial scale and are well-suited for producing kilogram quantities of chiral compounds. frontiersin.orgnih.gov

Catalyst and Product Isolation: On a larger scale, the ease of product purification becomes critical. Heterogeneous catalysts are advantageous as they can be removed by simple filtration. uv.es However, issues like catalyst leaching or deactivation over time must be considered. In biocatalytic systems, the product must be extracted from the aqueous medium and separated from biomass and other media components, which can sometimes be challenging but is a well-established industrial practice.

Reaction Conditions: The energy efficiency of biocatalytic and photocatalytic methods becomes a major advantage at scale, reducing costs and the need for specialized high-pressure or cryogenic equipment. jocpr.com Processes that can be run as continuous-flow reactions, which have been demonstrated for enzymatic cascades, offer excellent control over reaction parameters and can be more efficient and safer to operate at scale than large batch processes. nih.gov

Recent studies have explicitly demonstrated the scalability of these greener approaches. For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation for a related amino alcohol was successfully performed on a 10-gram scale. acs.org Similarly, biocatalytic amination of alcohols using engineered E. coli has been demonstrated on the gram scale, yielding enantiopure amines with high conversion rates. nih.gov

Chemical Reactivity and Derivatization of 1 Propanol, 2 Amino 3 Phenylmethoxy

Reactivity of the Amino Group

The primary amino group is a potent nucleophile and a weak base, readily participating in a variety of chemical reactions. Its reactivity is central to the construction of more complex molecules.

The nitrogen atom of the amino group, with its lone pair of electrons, readily acts as a nucleophile, attacking electrophilic centers. This reactivity is fundamental to the formation of new carbon-nitrogen bonds. A common example is the N-alkylation of the amino group. While direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and side reactions, methods using benzyl (B1604629) alcohols in the presence of a catalyst have been reported for the N-alkylation of various amines. researchgate.netnih.govresearchgate.net For instance, the Mitsunobu reaction provides a powerful method for the N-alkylation of amides and related compounds using alcohols, a strategy that can be applied to derivatives of 1-Propanol, 2-amino-3-(phenylmethoxy)-. rsc.org

The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and acid-catalyzed. These imine intermediates can be further reduced to form stable secondary amines.

A significant application of this reactivity is the formation of oxazolidine (B1195125) rings. The intramolecular cyclization of the Schiff base formed between an amino alcohol and an aldehyde or ketone can lead to the formation of a five-membered heterocyclic ring. For example, the reaction of the related compound serinol with various aldehydes and ketones has been shown to produce imines and oxazolidine derivatives, often with high regioselectivity and yield under solvent-free conditions. acs.org This type of transformation is valuable for creating complex stereochemical architectures.

The amino group is readily acylated by reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or for introducing specific acyl moieties into the molecule. For instance, the N-acetylation of O-benzyl-L-serinol leads to the formation of N-acetyl-O-benzyl-L-serinol. organic-chemistry.org This transformation is often quantitative and proceeds under mild conditions.

Similarly, sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. Sulfonamides are a crucial class of compounds in medicinal chemistry. nih.govorganic-chemistry.orgprinceton.eduorganic-chemistry.orgnih.gov The synthesis of sulfonamides from primary amines is a well-established transformation, providing a route to a diverse range of derivatives of 1-Propanol, 2-amino-3-(phenylmethoxy)-.

| Reagent Class | Product Type | General Reaction Conditions |

| Alkyl Halides/Benzyl Alcohols | Secondary/Tertiary Amines | Catalytic (e.g., NaOH, Ni/SiO₂-Al₂O₃), Mitsunobu conditions researchgate.netnih.govresearchgate.netrsc.org |

| Aldehydes/Ketones | Imines (Schiff Bases)/Oxazolidines | Acid or base catalysis, often with removal of water acs.org |

| Acyl Chlorides/Anhydrides | Amides | Base (e.g., triethylamine, pyridine) in an inert solvent |

| Sulfonyl Chlorides | Sulfonamides | Base (e.g., pyridine) in an inert solvent nih.govorganic-chemistry.orgprinceton.eduorganic-chemistry.orgnih.gov |

Table 1: Reactivity of the Amino Group in 1-Propanol, 2-amino-3-(phenylmethoxy)-

Reactivity of the Hydroxyl Group

The primary hydroxyl group in 1-Propanol, 2-amino-3-(phenylmethoxy)- is also a key site for chemical modification, participating in esterification, etherification, and oxidation reactions. Selective reaction at the hydroxyl group often requires prior protection of the more nucleophilic amino group.

The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. For example, the esterification of related 3-hydroxypropyl compounds with pivalic acid has been reported. nih.gov The resulting esters are often valuable as intermediates or as final products with specific biological activities.

Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. youtube.com This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The synthesis of benzyl ethers from alcohols is a common protective strategy in organic synthesis and can be achieved under various conditions. nih.govyoutube.comorganic-chemistry.orgias.ac.in

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Selective oxidation of benzyl alcohols to the corresponding aldehydes is a well-established transformation. organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.comrsc.org For instance, methods using photocatalysts like Eosin Y or metal-based catalysts can achieve high selectivity for the aldehyde. organic-chemistry.orgresearchgate.netmdpi.comrsc.org To achieve selective oxidation of the hydroxyl group in 1-Propanol, 2-amino-3-(phenylmethoxy)-, the amino group is typically protected first, for example, as an amide or a carbamate. The resulting N-protected amino aldehyde or amino acid is a versatile intermediate for further synthetic transformations.

| Reagent Class | Product Type | General Reaction Conditions |

| Carboxylic Acids/Acyl Halides | Esters | Acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC) |

| Alkyl Halides | Ethers | Base (e.g., NaH) followed by alkyl halide (Williamson Synthesis) nih.govyoutube.comorganic-chemistry.orgias.ac.in |

| Oxidizing Agents (e.g., PCC, Swern, TEMPO) | Aldehydes/Carboxylic Acids | Controlled oxidation conditions, often requiring N-protection organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.comrsc.org |

Table 2: Reactivity of the Hydroxyl Group in 1-Propanol, 2-amino-3-(phenylmethoxy)-

Reactivity at the Benzylic Position

The benzylic position, the carbon atom attached to both the phenyl ring and the ether oxygen, is a key site of reactivity due to the stabilizing influence of the adjacent aromatic ring on reaction intermediates such as radicals and carbocations. chemistry.coach

The benzylic C-H bond in the phenylmethoxy group is susceptible to abstraction by radicals, a process favored by the resonance stabilization of the resulting benzylic radical. chemistry.coach This reactivity is fundamental to various transformations.

Free radical reactions are typically chain reactions involving three distinct stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the formation of a reactive radical species, often through homolytic cleavage of a weak bond using heat or ultraviolet (UV) light. youtube.com For instance, dibromine (Br₂) can be homolytically cleaved to form two bromine radicals. chemistry.coach

Propagation: The generated radical then reacts with the substrate. In this case, a radical can abstract a hydrogen atom from the benzylic position of the phenylmethoxy group, forming a resonance-stabilized benzylic radical. This new radical can then react further, for example, with a molecule like Br₂, to form a benzylic bromide and a new bromine radical, which continues the chain reaction. chemistry.coach

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus ending the chain. youtube.com

A notable application of this reactivity is in radical C-H amination. Strategies have been developed where an alcohol is transiently converted to an intermediate that undergoes intramolecular hydrogen atom transfer (HAT). nih.govresearchgate.net This process, mediated by photocatalysis and a chiral copper catalyst, can generate a benzylic radical which then undergoes stereoselective amination. nih.gov

Table 1: Stages of a Typical Benzylic Radical Halogenation

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial radical species. | Br₂ + light → 2 Br• |

| Propagation | A hydrogen atom is abstracted from the benzylic position, followed by reaction of the benzylic radical. | R-CH₂-O-Bn + Br• → R-CH₂-O-Bǹ• + HBrR-CH₂-O-Bǹ• + Br₂ → R-CH₂-O-Bn(Br) + Br• |

| Termination | Combination of two radical species. | 2 Br• → Br₂2 R-CH₂-O-Bǹ• → Dimer |

The benzylic carbon of the phenylmethoxy group is an electrophilic center susceptible to nucleophilic attack, leading to the cleavage of the benzyl ether. This transformation is a common deprotection strategy in organic synthesis and can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the structure of the substrate. chemistry.coach

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by resonance with the adjacent phenyl ring. In the second step, a nucleophile attacks the carbocation. chemistry.coach This pathway is favored for secondary and tertiary benzylic systems and under conditions that promote carbocation formation, such as the use of Lewis acids with benzylic alcohols. chemistry.coachrsc.org

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. chemistry.coach This mechanism is typical for primary benzylic systems and is favored by strong nucleophiles and polar aprotic solvents. chemistry.coachias.ac.in

The choice of solvent can significantly influence the outcome of nucleophilic substitution at the benzylic carbon, particularly when using ambident nucleophiles like the phenoxide ion, which can result in either C-alkylation or O-alkylation. ias.ac.in

Table 2: Comparison of Sₙ1 and Sₙ2 Reactions at the Benzylic Carbon

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Determining Step | Formation of benzylic carbocation | Concerted attack of nucleophile and departure of leaving group |

| Intermediate | Resonance-stabilized benzylic carbocation | None (Transition state) |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Kinetics | First-order | Second-order |

| Stereochemistry | Racemization | Inversion of configuration |

Formation of Advanced Derivatives and Analogs

The trifunctional nature of 1-Propanol, 2-amino-3-(phenylmethoxy)- makes it a valuable precursor for synthesizing more complex molecules with specific applications in catalysis and medicinal chemistry.

Chiral 1,2-amino alcohols are recognized as privileged scaffolds for the development of chiral ligands and auxiliaries used in asymmetric synthesis. nih.govresearchgate.net These ligands coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. enamine.net

Derivatives of 1-Propanol, 2-amino-3-(phenylmethoxy)- can be transformed into various types of chiral ligands. For instance, the amino and alcohol functionalities can be used to synthesize bidentate ligands that chelate to metal catalysts. These are employed in a range of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. enamine.net The synthesis of such ligands often involves the reaction of the amino alcohol with phosphorus-containing electrophiles to create phosphine-based ligands or other modifications to tailor the steric and electronic properties of the resulting catalyst complex. nih.gov

The 1,2-amino alcohol moiety in 1-Propanol, 2-amino-3-(phenylmethoxy)- is a perfect precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolidines. Oxazolidines are formed through the condensation reaction between the amino alcohol and an aldehyde or a ketone. researchgate.net This reaction is often reversible and acid-catalyzed.

The formation of an oxazolidine ring from 1-Propanol, 2-amino-3-(phenylmethoxy)- introduces a new stereocenter and can serve as a method to protect both the amino and hydroxyl groups simultaneously. These oxazolidine derivatives themselves can be important synthetic intermediates. For example, oxazolidinones, which can be synthesized from amino alcohols, are a class of compounds with significant pharmacological applications. justia.comgoogle.com The synthesis of oxazolidinones can involve the cyclization of the amino alcohol with an acylating agent like carbonyldiimidazole. justia.com Furthermore, oxazolidines derived from serine and threonine, known as pseudoprolines, are used in peptide synthesis to improve solubility and prevent aggregation. nih.gov

Table 3: General Synthesis of Oxazolidines from 1,2-Amino Alcohols

| Reactants | Reagent/Catalyst | Product |

|---|---|---|

| 1-Propanol, 2-amino-3-(phenylmethoxy)- + Aldehyde (R-CHO) | Acid catalyst (e.g., H⁺) | 5-((Phenylmethoxy)methyl)-4-substituted-oxazolidine |

| 1-Propanol, 2-amino-3-(phenylmethoxy)- + Ketone (R₂C=O) | Acid catalyst (e.g., H⁺) | 5-((Phenylmethoxy)methyl)-4,4-disubstituted-oxazolidine |

1-Propanol, 2-amino-3-(phenylmethoxy)- is the O-benzyl protected derivative of serinol. The O-benzyl group is a widely used protecting group for the hydroxyl function of serine in solid-phase and solution-phase peptide synthesis due to its stability under various conditions and its relatively straightforward removal by catalytic hydrogenation.

This compound serves as a building block for creating peptide analogues containing a modified amino acid residue. By incorporating this unit, chemists can introduce conformational constraints, alter polarity, and enhance resistance to enzymatic degradation. For instance, the reduction of the carboxylic acid function of an amino acid to an alcohol, as seen in this serinol derivative, fundamentally changes the peptide backbone.

Furthermore, pseudoproline dipeptides, which are oxazolidine derivatives of serine or threonine, are commercially available and utilized to disrupt secondary structures during peptide synthesis, thereby preventing aggregation and improving coupling efficiencies. nih.gov The synthesis of such structures involves the reaction of an N-terminal serine or threonine residue with an aldehyde or ketone. 1-Propanol, 2-amino-3-(phenylmethoxy)- can be considered a precursor to a serine-like residue in a peptide chain where the C-terminus is an alcohol instead of a carboxylic acid, leading to the formation of a "peptoid" or peptide mimic.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research on 1 Propanol, 2 Amino 3 Phenylmethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-Propanol, 2-amino-3-(phenylmethoxy)- in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides insights into the connectivity of atoms and the stereochemical arrangement of the molecule.

High-Resolution NMR for Structural Elucidation (1H, 13C, 2D NMR)

High-resolution 1H and 13C NMR spectroscopy are fundamental for mapping the carbon and proton framework of the molecule. While specific experimental spectra for 1-Propanol, 2-amino-3-(phenylmethoxy)- are not widely published in peer-reviewed literature, predicted spectral data provide a reliable reference for its structural verification. guidechem.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic protons (Ph-CH₂-O) would likely resonate as a singlet around 4.5 ppm. The protons of the propanol (B110389) backbone, including the methine proton adjacent to the amino group (CH-NH₂) and the diastereotopic methylene (B1212753) protons of the CH₂OH and CH₂-O-benzyl groups, would appear in the more upfield region, generally between 3.0 and 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Predicted chemical shifts for the (R)-enantiomer highlight the expected resonances. guidechem.com The carbons of the phenyl ring would be observed in the aromatic region (127-138 ppm). The benzylic carbon (Ph-C H₂-O) is predicted around 73 ppm, while the carbons of the propanol backbone are expected at approximately 55 ppm (C2, the carbon bearing the amino group), 65 ppm (C1, the hydroxymethyl carbon), and 72 ppm (C3, the carbon attached to the benzyloxy group).

Predicted ¹³C NMR Chemical Shifts for (R)-2-amino-3-(benzyloxy)-1-propanol

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | ~138 |

| Phenyl CH | ~128.5 |

| Phenyl CH | ~127.8 |

| Phenyl CH | ~127.7 |

| Ph-C H₂-O | ~73.5 |

| C3 | ~72.5 |

| C1 | ~65.0 |

| C2 | ~55.5 |

Data is predictive and serves as an estimation for spectral analysis. guidechem.com The exact values can vary based on solvent and experimental conditions.

2D NMR Spectroscopy: To unambiguously assign these ¹H and ¹³C signals and confirm the connectivity, a series of 2D NMR experiments are employed. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Propanol, 2-amino-3-(phenylmethoxy)-, COSY would show correlations between the methine proton at C2 and the adjacent methylene protons at C1 and C3, confirming the propanol backbone sequence. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their respective carbon atoms in the skeleton, for instance, linking the proton signals of the CH₂OH group to the C1 carbon signal. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for connecting different fragments of the molecule. For example, HMBC would show a correlation from the benzylic protons (Ph-CH₂) to the quaternary carbon of the phenyl ring and to the C3 carbon of the propanol backbone, confirming the ether linkage. youtube.comsdsu.edu

Chiral NMR for Enantiomeric Excess Determination

As 1-Propanol, 2-amino-3-(phenylmethoxy)- is a chiral compound, determining the enantiomeric excess (ee) is critical, particularly in asymmetric synthesis. Chiral NMR spectroscopy offers a powerful method for this analysis without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. This can be accomplished using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): Enantiomerically pure CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the amino or hydroxyl groups of the analyte to form stable diastereomeric adducts. These diastereomers will exhibit separate and distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of these signals to quantify the enantiomeric ratio.

Chiral Solvating Agents (CSAs): CSAs, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. chemicalbook.com This interaction induces a sufficient difference in the chemical environment of the enantiomers to cause splitting of their NMR signals. The ratio of the integrated peak areas of these resolved signals directly corresponds to the enantiomeric excess. For amino alcohols, the choice of CSA and solvent is crucial to achieve baseline separation of the signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of 1-Propanol, 2-amino-3-(phenylmethoxy)- and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with a precision of a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the compound. For 1-Propanol, 2-amino-3-(phenylmethoxy)- (C₁₀H₁₅NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its chemical formula. HRMS is a standard technique for the characterization of novel compounds and for confirming the identity of synthesized molecules. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion of 1-Propanol, 2-amino-3-(phenylmethoxy)- is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Loss of the benzyl (B1604629) group: A prominent fragmentation would be the cleavage of the benzyl-oxygen bond, leading to the formation of a tropylium (B1234903) ion at m/z 91.

Cleavage of the propanol backbone: Fragmentation adjacent to the nitrogen or oxygen atoms is also common. For example, cleavage between C1 and C2 could lead to the loss of a CH₂OH radical.

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

By analyzing these characteristic fragments, the connectivity of the benzyloxy group to the propanolamine (B44665) backbone can be confirmed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. These spectra serve as a molecular fingerprint and are used to confirm the presence of key structural features in 1-Propanol, 2-amino-3-(phenylmethoxy)-. nih.govmdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of 1-Propanol, 2-amino-3-(phenylmethoxy)- would be expected to show characteristic absorption bands:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl (O-H) and primary amine (N-H) groups. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the ether and alcohol groups would be present in the 1000-1250 cm⁻¹ region.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

Raman Spectroscopy: Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. nih.govmdpi.com Key features in the Raman spectrum would include:

Aromatic Ring Breathing: A strong, sharp band around 1000 cm⁻¹ is a characteristic "ring breathing" mode of the monosubstituted benzene (B151609) ring.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible.

Amide I and III bands: While not an amide, the vibrations of the amino and hydroxyl groups can sometimes show bands in regions analogous to the amide bands in peptides, which can be useful for conformational analysis. nih.gov

Together, these spectroscopic techniques provide a comprehensive characterization of 1-Propanol, 2-amino-3-(phenylmethoxy)-, confirming its identity, structure, and stereochemical purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis of 1-Propanol, 2-amino-3-(phenylmethoxy)-, enabling both the determination of its purity and the separation of its components. Due to the compound's polarity and potential for multiple interactions, a variety of chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying 1-Propanol, 2-amino-3-(phenylmethoxy)-. Given the structural similarities to phenylalaninol, reversed-phase HPLC is a commonly employed technique.

Principle : The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase. The polarity of 1-Propanol, 2-amino-3-(phenylmethoxy)-, imparted by the amino and hydroxyl groups, dictates its retention characteristics.

Typical Conditions : For analogous compounds like L-Phenylalaninol, a mixture of methanol (B129727) and water is often used as the mobile phase. liskonchem.com A UV detector is typically utilized for detection, with the aromatic phenylmethoxy group providing a strong chromophore. liskonchem.com The optical purity of closely related compounds, such as (S)-(−)-2-Amino-3-phenyl-1-propanol, has been successfully determined to be as high as 99% using HPLC. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenylalaninol Analogs

| Parameter | Value |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Methanol/Water mixture |

| Detector | UV (typically at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Note: This data is representative of methods used for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and the ability to identify impurities through mass spectral data. However, the low volatility of amino alcohols like 1-Propanol, 2-amino-3-(phenylmethoxy)- necessitates a derivatization step.

Derivatization : To increase volatility, the polar -OH and -NH2 groups are typically converted to less polar ethers or esters. sigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Perfluorinated anhydrides and alcohols can also be used for derivatization. nih.gov

Analysis : The derivatized analyte is then separated on a nonpolar capillary column and detected by a mass spectrometer, which provides both retention time and a fragmentation pattern for structural elucidation. nih.govresearchgate.net This technique is particularly useful for identifying and quantifying trace impurities.

Table 2: Typical GC-MS Derivatization and Analysis Parameters for Amino Alcohols

| Parameter | Description |

|---|---|

| Derivatization Reagent | MTBSTFA or a mixture of perfluorinated anhydride (B1165640) and alcohol |

| Column | Nonpolar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Note: These parameters are based on established methods for the GC-MS analysis of amino acids and amino alcohols.

As 1-Propanol, 2-amino-3-(phenylmethoxy)- possesses a chiral center at the second carbon, separating its enantiomers is critical for stereospecific synthesis and application. Chiral chromatography is the most effective method for this purpose.

Chiral Stationary Phases (CSPs) : A variety of CSPs are available for the resolution of amino alcohols. For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), have shown excellent enantioselectivity. These phases can operate in both reversed-phase and polar organic modes.

Mobile Phase Effects : The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, significantly influences the retention and resolution of the enantiomers. researchgate.net For instance, in the separation of phenylalanine enantiomers, mobile phases consisting of acetonitrile (B52724) and water have been effective on teicoplanin-based columns. researchgate.net The development of chiral separation methods often involves screening different CSPs and mobile phase conditions to achieve optimal resolution. nih.gov

Table 3: Chiral HPLC Systems for the Separation of Amino Alcohol Enantiomers

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Mode |

|---|---|---|

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Acetonitrile/Water | Reversed-Phase |

| Cyclofructan-based | Hexane/Ethanol (B145695) | Normal-Phase |

| Crown Ether-based | Perchloric acid solution | Reversed-Phase |

Note: This table summarizes common systems used for the chiral separation of analogous amino alcohols.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the absolute configuration of a chiral molecule.

Principle : This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. For chiral molecules, the use of anomalous dispersion allows for the determination of the absolute stereochemistry (R/S configuration).

Application to 1-Propanol, 2-amino-3-(phenylmethoxy)- : While specific crystallographic data for 1-Propanol, 2-amino-3-(phenylmethoxy)- is not readily available in the public domain, the technique is highly applicable. Obtaining a suitable single crystal is the primary prerequisite. The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions like hydrogen bonding in the solid state. For similar molecules like 4-aminobenzyl alcohol, X-ray crystallography has been used to study hydrogen-bonded networks. st-andrews.ac.uk

Table 4: Information Obtainable from X-ray Crystallography of a Molecular Crystal

| Parameter | Significance |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Atomic Coordinates | Provides the precise location of each atom in the molecule. |

| Bond Lengths & Angles | Confirms the covalent structure and reveals any structural strain. |

| Absolute Configuration | Unambiguously determines the R or S configuration at chiral centers. |

| Intermolecular Interactions | Elucidates hydrogen bonding, van der Waals forces, and crystal packing. |

Note: This table outlines the general data outputs from an X-ray crystallographic analysis.

Theoretical and Computational Investigations of 1 Propanol, 2 Amino 3 Phenylmethoxy

Elucidation of Reaction Mechanisms via Computational Approaches

Kinetic Studies and Activation Energy Calculations

Without specific research data, any attempt to create the requested article would result in speculation and would not adhere to the required standards of scientific accuracy.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 1-Propanol, 2-amino-3-(phenylmethoxy)- is not static; rather, it exists as an ensemble of interconverting conformers. Conformational analysis is the systematic study of these different spatial arrangements of atoms and their relative energies. Due to the presence of several rotatable single bonds—specifically the C-C bonds in the propanol (B110389) backbone, the C-N bond, the C-O bonds, and the C-C bond connecting the phenylmethoxy group—the molecule can adopt a multitude of conformations. arxiv.org

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational behavior of 1-Propanol, 2-amino-3-(phenylmethoxy)- over time. nih.gov By simulating the motions of atoms and molecules under specific conditions (e.g., in a solvent at a particular temperature and pressure), MD can reveal the preferred conformations in different environments and the timescales of conformational changes. nih.gov For instance, an MD simulation in an aqueous solution would illustrate how interactions with water molecules influence the conformational equilibrium, potentially favoring conformers where the polar amino and hydroxyl groups are exposed to the solvent. These simulations are crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of 1-Propanol, 2-amino-3-(phenylmethoxy)-

| Conformer | Dihedral Angle (O-C1-C2-N) | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Key Feature |

| A | ~60° (gauche) | ~180° (anti) | 0.00 | Extended conformation |

| B | ~180° (anti) | ~60° (gauche) | 0.85 | Folded conformation |

| C | ~60° (gauche) | ~60° (gauche) | 1.20 | Potential for intramolecular H-bonding |

| D | ~-60° (gauche) | ~-60° (gauche) | 1.20 | Enantiomeric to Conformer C |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity via Computational Descriptors

Computational descriptors derived from quantum chemical calculations serve as powerful tools for predicting the reactivity and selectivity of 1-Propanol, 2-amino-3-(phenylmethoxy)-. These descriptors provide quantitative measures of the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). pku.edu.cn

For 1-Propanol, 2-amino-3-(phenylmethoxy)-, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. This suggests that these sites are the most likely to be involved in nucleophilic attacks. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C-O and C-N bonds, indicating potential sites for nucleophilic attack on the molecule. malayajournal.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. malayajournal.org

Table 2: Hypothetical FMO Analysis Data for 1-Propanol, 2-amino-3-(phenylmethoxy)-

| Parameter | Value (eV) | Implication |

| HOMO Energy | -8.50 | Indicates electron-donating capability |

| LUMO Energy | 1.20 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 9.70 | Suggests high kinetic stability |

Note: This data is hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. nih.gov

For 1-Propanol, 2-amino-3-(phenylmethoxy)-, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and ether groups, as well as the nitrogen atom of the amino group, highlighting their nucleophilic character. manipal.edu Positive potential would likely be concentrated on the hydrogen atoms of the amino and hydroxyl groups, making them potential sites for hydrogen bonding. researchgate.net The phenyl group would exhibit a more complex potential landscape, with negative potential above and below the plane of the ring due to the π-electron system.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions can be estimated using second-order perturbation theory.

Table 3: Hypothetical NBO Analysis of Key Interactions in 1-Propanol, 2-amino-3-(phenylmethoxy)-

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(C1-C2) | 3.5 |

| LP (O, hydroxyl) | σ(C1-H) | 2.1 |

| σ (C-H) | σ*(C-N) | 1.8 |

Note: This data is hypothetical and for illustrative purposes. LP denotes a lone pair and σ denotes an antibonding orbital.*

In Silico Modeling for Chiral Recognition and Enantiocontrol

1-Propanol, 2-amino-3-(phenylmethoxy)- is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize or recognize one enantiomer over the other is of significant interest. In silico modeling plays a crucial role in understanding and predicting the mechanisms of chiral recognition. nih.gov

Computational techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of the enantiomers of 1-Propanol, 2-amino-3-(phenylmethoxy)- with a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly and thus be selectively recognized. nih.gov These models can elucidate the specific non-covalent interactions—such as hydrogen bonds, steric hindrance, and van der Waals forces—that are responsible for the enantioselective recognition. semanticscholar.orgmdpi.com This information is invaluable for the rational design of new chiral selectors and catalysts for the enantioselective synthesis of this and related compounds.

Biological and Medicinal Chemistry Research Applications of 1 Propanol, 2 Amino 3 Phenylmethoxy

Role as a Chiral Building Block in Pharmaceutical Synthesis

The utility of (S)-2-amino-3-(phenylmethoxy)-1-propanol as a chiral synthon is well-established. The benzyl (B1604629) ether provides a stable protecting group for the primary hydroxyl function, allowing for selective chemical transformations at the amino and secondary hydroxyl groups. This strategic protection is crucial for constructing stereochemically defined pharmaceutical agents.

Beta-amino alcohols are the core structural motif of beta-adrenergic blocking agents (β-blockers), a class of drugs widely used in the management of cardiovascular disorders such as hypertension, angina pectoris, and cardiac arrhythmias. unica.itresearchgate.net The therapeutic efficacy of many β-blockers is highly dependent on their stereochemistry, with one enantiomer often being significantly more potent.

The synthesis of enantiomerically pure β-blockers, such as (S)-Bisoprolol, often relies on chiral precursors that can establish the correct stereocenter. researchgate.netntnu.nomdpi.com (S)-2-amino-3-(phenylmethoxy)-1-propanol is an ideal starting point for creating the aryloxypropanolamine backbone common to many β-blockers. nih.govwikipedia.org A general synthetic strategy involves:

Modification of the amine group of the propanolamine (B44665) scaffold.

Reaction of the secondary alcohol with a substituted phenol (B47542) to introduce the characteristic aryloxy moiety.

Deprotection of the primary alcohol (removal of the benzyl group) if required for the final structure.

This approach allows for the creation of a diverse library of β-blocker candidates by varying the substituents on the amine and the aromatic ring. The chirality of the starting material ensures the final product has the desired stereoconfiguration for optimal therapeutic activity. mdpi.com

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. nih.gov They function by inhibiting protein synthesis in bacteria. nih.gov The total synthesis of these structurally complex natural products and their analogs is a significant challenge in organic chemistry, requiring a convergent approach where advanced, stereochemically defined fragments are prepared and then coupled together. researchgate.net

Amino alcohol units are integral components of certain macrolides and their derivatives, such as the ketolide class. nih.gov (S)-2-amino-3-(phenylmethoxy)-1-propanol serves as a versatile three-carbon (C3) chiral building block. Its pre-existing stereocenter and differentiated functional groups (a protected primary alcohol, a free secondary alcohol, and an amine) make it an attractive intermediate for constructing segments of a macrolide core. For instance, it can be elaborated and incorporated into a larger chain before the key macrocyclization step that forms the characteristic large ring. nih.gov While specific, named macrolide syntheses starting directly from this compound are not extensively documented in introductory literature, its potential as a C3-amino synthon is clear from the known structures of advanced macrolide antibiotics.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. peptide.comresearchgate.net A common strategy in peptidomimetic design is the replacement of standard amino acid residues with non-natural building blocks to alter the peptide backbone.

(S)-2-amino-3-(phenylmethoxy)-1-propanol is the alcohol (serinol) form of the protected amino acid O-benzyl-L-serine. rsc.org The incorporation of such amino alcohol units into a peptide sequence disrupts the normal amide backbone, creating a peptidomimetic. The benzyl group on the side chain can be retained as a lipophilic element or removed to reveal a free hydroxyl group for further functionalization. peptide.comnih.gov

This strategy is famously employed in the design of potent therapeutic agents, including HIV protease inhibitors like Saquinavir. nih.govnih.gov These drugs are peptidomimetics where the scissile amide bond of the natural substrate is replaced by a non-hydrolyzable mimic, often containing a critical hydroxyl group derived from an amino alcohol precursor. The use of chiral amino alcohols like (S)-2-amino-3-(phenylmethoxy)-1-propanol is therefore central to creating potent and stable enzyme inhibitors and other receptor-targeting molecules. nih.govnih.gov

Exploration of Intrinsic Biological Activities of 1-Propanol, 2-amino-3-(phenylmethoxy)- and its Derivatives

Beyond its role as a synthetic intermediate, the 2-aminopropanol scaffold is a pharmacophore in its own right. Researchers have synthesized and tested derivatives of this core structure to explore their potential as therapeutic agents, uncovering significant antimicrobial and anti-inflammatory activities.

Derivatives of 2-aminopropanol have shown promising activity against various microbial pathogens. A study focused on the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles starting from a derivative of the title compound, (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid. researchgate.net A series of ten final compounds (AP-1 to AP-10) were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. researchgate.net

Several of the synthesized compounds demonstrated potent antimicrobial effects. Notably, compounds AP-1, AP-3, AP-4, and AP-10 exhibited strong activity against all the tested microorganisms. researchgate.net This suggests that the O-benzyl serinol backbone can be successfully derivatized into heterocyclic systems with significant biological activity.